dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
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Description
Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate is a nitrogen heterocyclic compound with multiple potential applications in various fields of research and industry. It has a molecular weight of 224.22 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a melting point of 73 °C and a predicted boiling point of 358.9±42.0 °C. The predicted density is 1.41±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis and Reactivity
Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate is a versatile compound utilized in various chemical synthesis processes. One study explores its behavior in cycloaddition reactions to electron-deficient alkenes and alkynes, demonstrating its potential as a thiocarbonyl ylide or an azomethine ylide, guided by Frontier Molecular Orbital (FMO) theory (Sutcliffe et al., 2000). Another application involves its use in Pd-catalyzed cross-coupling reactions, showcasing its straightforward C-H activation for synthesizing alkylated or heteroarylated derivatives, which also exhibit selectivity as ALK5 kinase inhibitors (Tenora et al., 2016).
Synthesis of Heterocyclic Compounds
The compound's utility extends to the synthesis of various heterocyclic compounds. For instance, it has been employed in the creation of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds, offering a pathway to synthesize cyclopropa[e]pyrrolo[1,2-a]pyrimidine derivatives, highlighting the diverse reactivity and potential applications in medicinal chemistry (Kurihara et al., 1983).
Chemiluminescent Materials
Furthermore, the synthesis of polycyclic pyridazinediones from dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate derivatives has been reported, where these materials exhibit strong chemiluminescence, suggesting applications in bioanalytical assays and imaging (Tominaga et al., 1998).
properties
IUPAC Name |
dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDXWDBZTYGBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159499 |
Source
|
Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
CAS RN |
86477-07-8 |
Source
|
Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86477-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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